

Dechlorane Plus sources and emissions inventory

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dechlorane plus*

Cat. No.: *B1670130*

[Get Quote](#)

An In-depth Technical Guide to **Dechlorane Plus**: Sources and Emissions Inventory

Introduction

Dechlorane Plus (DP), chemically known as 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro-1,4:7,10-dimethanodibenzo[a,e]cyclooctene, is a polychlorinated flame retardant (FR) that has been in commercial use since the 1960s.^[1] It was introduced as a substitute for Mirex, another chlorinated flame retardant that was banned due to its environmental persistence and toxicity.^{[2][3]} The technical DP mixture is composed of two stereoisomers: syn-DP and anti-DP.^[1] Commercial formulations typically contain these isomers in a ratio of approximately 1:3 (syn-DP to anti-DP).^{[1][4]}

Due to its chemical stability, persistence, potential for bioaccumulation, and long-range environmental transport, **Dechlorane Plus** was listed for elimination under the Stockholm Convention on Persistent Organic Pollutants (POPs) in May 2023.^{[2][5]} This guide provides a comprehensive overview of the production, use, emission sources, and environmental levels of **Dechlorane Plus**, as well as the standard analytical methodologies for its detection.

Production and Usage

Production History and Volumes

Dechlorane Plus has been produced by a limited number of manufacturers globally.

- United States: Production began in the 1960s by Hooker Chemicals and Plastics Corporation (now Occidental Chemical Company - OxyChem) in Niagara Falls, New York. This facility was considered a high-production-volume site, with an estimated annual output of 450-4,500 tonnes from 1986. Production at this site reportedly ceased in 2016.[1][6]
- China: The Anpon Electrochemical Co. began manufacturing DP in 2003, with reported annual production volumes between 300 and 1,000 tonnes.[1][6] This may now be the sole global manufacturing facility.[6]

The total global production of DP is estimated to be between 750 and 6,000 tonnes per year.[6]

Commercial Applications

Dechlorane Plus is an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded. Its primary function is to inhibit or delay combustion in various materials. Key applications include:

- Automotive Industry: A significant portion (70-90%) of global DP use is in motor vehicles, primarily in cables and wires.[6] It is also used in powertrain, cooling, chassis, and bodywork parts.[1]
- Electrical and Electronics: It is extensively used in electrical wire and cable coatings, as well as in hard plastic connectors for televisions and computer monitors.[1][4]
- Building Materials: DP is incorporated into plastic roofing materials.[1]
- Polymeric Systems: It serves as a non-plasticizing flame retardant in various polymers, including nylon, polypropylene, and polyester resins.[1][7]

Sources and Emissions to the Environment

Emissions of **Dechlorane Plus** occur throughout its entire lifecycle, from manufacturing to disposal.[6] The primary release pathways are to wastewater and the atmosphere.[1]

Lifecycle Emissions Inventory

Estimates suggest the majority of global DP emissions originate from the manufacturing stage, followed by waste processing.

Lifecycle Stage	Estimated Contribution to Global Emissions
Manufacturing of DP	~ 54%
Waste Dismantling and Recycling	~ 35.9%
Landfills	~ 4.3%
Polymer Compounding and Conversion	A major source during the post-manufacturing phase

(Data sourced from the Stockholm Convention's Draft Risk Management Evaluation)[\[6\]](#)

Emission Pathways

- Manufacturing: The production process itself is the largest source of emissions, likely through wastewater discharges and atmospheric releases from the manufacturing facilities.
[\[6\]](#)
- Industrial Use: The handling of polymer raw materials and the processes of compounding (mixing DP into polymers) and conversion (molding treated polymers into products) are significant secondary sources of release.[\[6\]](#)
- Product Use and Aging: While in service, products containing DP can release the chemical into the environment, for example, through abrasion of plastic parts or volatilization into indoor and outdoor air.
- Waste Management: End-of-life products are a major source of environmental contamination. High concentrations of DP are found near electronic waste (e-waste) recycling plants.[\[6\]](#)[\[8\]](#) Landfill leachate and runoff, as well as emissions from waste incineration, also contribute to its release.[\[1\]](#)

Environmental Concentrations

DP has been detected globally in various environmental matrices, from industrial hotspots to remote polar regions, confirming its potential for long-range atmospheric transport.[\[9\]](#)[\[10\]](#)

Atmospheric Concentrations

The following table summarizes reported atmospheric concentrations of **Dechlorane Plus** in various regions.

Location / Study Type	Isomer	Concentration Range (pg/m ³)
European Background Air	syn-DP	
anti-DP		
Arctic (Zeppelin Station, 2017)	syn-DP	<0.02 - 0.16
anti-DP		<0.05 - 0.21
Near Chinese Production Facility	Total DP	7,737 - 26,734
Global Atmospheric Passive Sampling	Total DP	Non-detect - 30

(Data sourced from *Frontiers in Environmental Science*, and *Environmental Science & Technology Letters*)[3][9][11]

Concentrations in Other Media

DP has been widely detected in sediment, biota, and human tissues.

Matrix	Location	Concentration Range
Sediment	Lake Ontario	0.12 mg/kg
Human Serum	Thyroid Patients	2.45 - 141.25 ng/g (lipid weight)

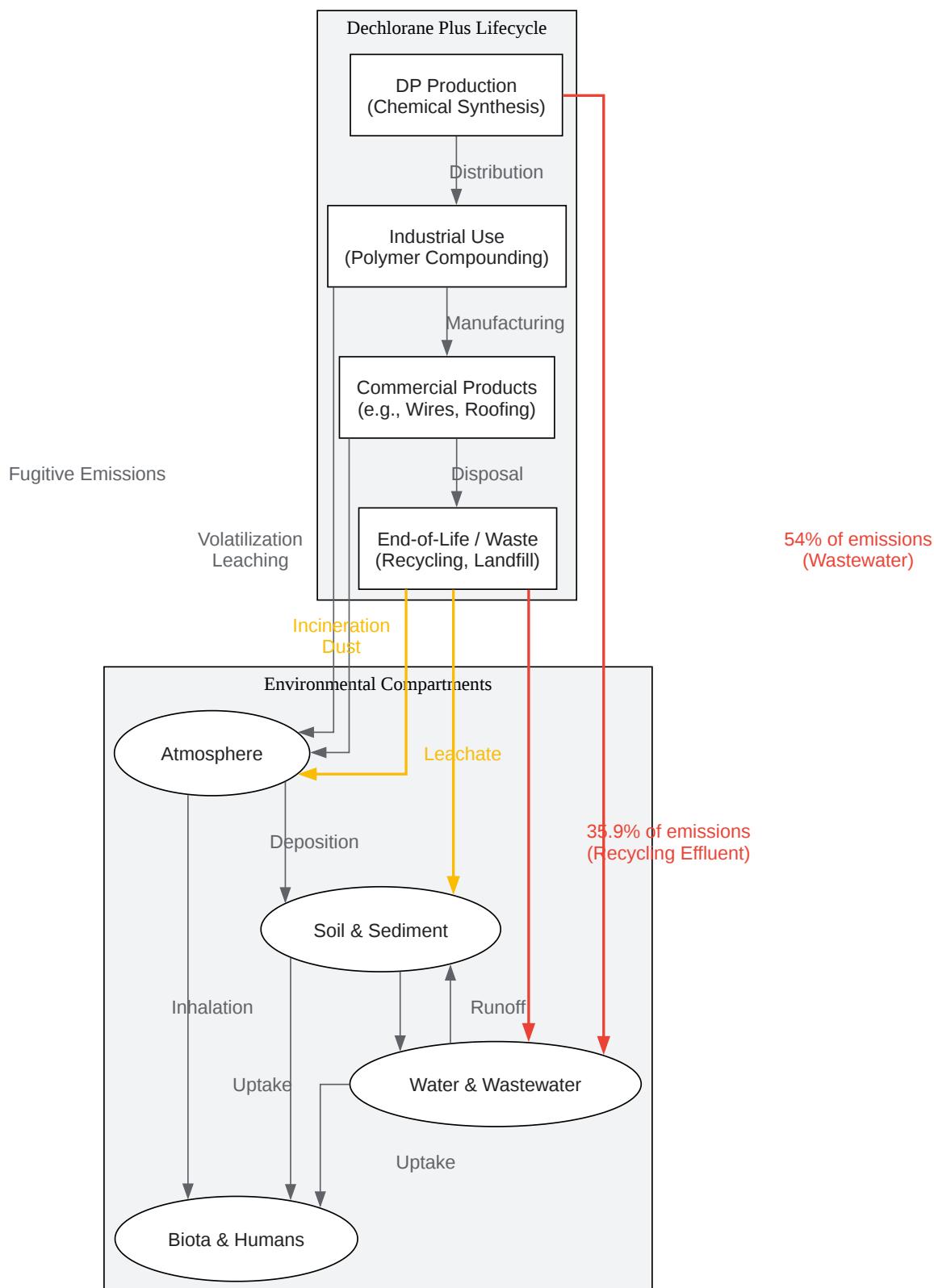
(Data sourced from ResearchGate and Vertex AI Search)[4][12]

Experimental Protocols: Analysis of Dechlorane Plus

The detection and quantification of **Dechlorane Plus** in environmental and biological samples require sophisticated analytical techniques due to its complex matrix and low concentrations.

Sample Preparation

- Extraction: The initial step involves extracting the analytes from the sample matrix. Toluene is a commonly used solvent for solid samples like polymers, soil, or sediment.[13][14] The extraction is often performed using an orbital shaker or Soxhlet apparatus.[13]
- Polymer Precipitation: For extracts from plastic samples, a non-solvent like n-hexane is added to the toluene extract to precipitate the dissolved polymers, which are then removed by filtration.[13]
- Cleanup (Purification): The crude extract contains co-extracted interferences (e.g., lipids, other organic compounds) that must be removed.
 - Silica Gel Chromatography: This is a common method where the extract is passed through a cartridge containing silica. DP is eluted with a non-polar solvent like cyclohexane or hexane.[15]
 - Acid Treatment: A strong acid, such as sulfuric acid impregnated on silica gel, is used to destroy acid-labile interferences.[13]
 - Gel Permeation Chromatography (GPC): Bio-Beads SX3 sorbent can be used to separate DP from larger molecules like lipids based on size.[15]


Instrumental Analysis

- Gas Chromatography (GC): The purified extract is injected into a GC, which separates the different compounds in the mixture. A DB-5HT capillary column is often used for this purpose.[13]
- Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer for detection and quantification. High-resolution mass spectrometry (HRMS) is preferred for its high selectivity and sensitivity, allowing for accurate identification of DP isomers.[15][16] Electron capture negative ionization (ECNI) is an effective ionization technique for highly chlorinated compounds like DP.

- Quantification: For accurate and reliable results, isotope dilution is the method of choice. This involves spiking the sample with a known amount of a ¹³C-labeled internal standard (e.g., ¹³C-labeled anti-**Dechlorane Plus**) prior to extraction. The ratio of the native analyte to the labeled standard is used for quantification, which corrects for any losses during sample preparation.[\[13\]](#)[\[15\]](#)

Visualizations

Dechlorane Plus Lifecycle and Emission Pathways

[Click to download full resolution via product page](#)

Caption: Lifecycle of **Dechlorane Plus** from production to environmental release and uptake.

Analytical Workflow for Dechlorane Plus in Environmental Samples

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. getenviropass.com [getenviropass.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apaengineering.com [apaengineering.com]
- 6. chm.pops.int [chm.pops.int]
- 7. toxicslink.org [toxicslink.org]
- 8. Sources and environmental behaviors of Dechlorane Plus and related compounds - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sources and environmental behavior of dechlorane plus--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Spatial distribution of Dechlorane Plus and dechlorane related compounds in European background air [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ipcpc.ch [ipcpc.ch]
- 14. feed.be [feed.be]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. Determination of Dechlorane Plus and related compounds (dechlorane 602, 603 and 604) in fish and vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dechlorane Plus sources and emissions inventory]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670130#dechlorane-plus-sources-and-emissions-inventory\]](https://www.benchchem.com/product/b1670130#dechlorane-plus-sources-and-emissions-inventory)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com